

Benzyl 2-(oxetan-3-ylidene)acetate spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: *Benzyl 2-(oxetan-3-ylidene)acetate*

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Benzyl 2-(oxetan-3-ylidene)acetate**

This guide provides a detailed analysis of the expected spectroscopic signature of **Benzyl 2-(oxetan-3-ylidene)acetate**, a molecule of interest to researchers in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific compound, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to be a practical resource for scientists engaged in the synthesis and analysis of novel oxetane-based compounds.

Molecular Structure and Spectroscopic Overview

Benzyl 2-(oxetan-3-ylidene)acetate possesses a unique combination of functional groups that each contribute distinct features to its overall spectroscopic profile. The molecule consists of a four-membered oxetane ring, an exocyclic α,β -unsaturated ester, and a benzyl ester group. Understanding the interplay of these components is critical for accurate spectral interpretation.

The oxetane ring, a strained cyclic ether, influences the chemical environment of adjacent protons and carbons.[1] The α,β -unsaturated system leads to characteristic shifts in both NMR and IR spectroscopy due to electron delocalization.[2][3] The benzyl group provides a distinct set of aromatic signals and a predictable fragmentation pattern in mass spectrometry.

Below is a diagram of the molecular structure with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of **Benzyl 2-(oxetan-3-ylidene)acetate**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

The ^1H NMR spectrum of **Benzyl 2-(oxetan-3-ylidene)acetate** is predicted to show distinct signals for the aromatic, benzylic, vinylic, and oxetane protons. The expected chemical shifts (in ppm, relative to TMS) are detailed below.

- Aromatic Protons (H-Ar): The five protons on the benzyl group's phenyl ring are expected to appear in the range of 7.30-7.45 ppm. Due to similar electronic environments, these signals may overlap to form a complex multiplet.[\[4\]](#)
- Benzylic Protons (H-12): The two protons of the benzylic methylene group (CH_2) are chemically equivalent and are expected to produce a singlet at approximately 5.10-5.20 ppm.[\[5\]](#)
- Vinylic Proton (H-5): The vinylic proton, being in the α -position to the carbonyl group, will be deshielded and is predicted to appear as a singlet in the range of 5.80-6.20 ppm.[\[6\]](#)[\[7\]](#)
- Oxetane Protons (H-4): The two methylene groups of the oxetane ring are diastereotopic. The protons on C4, adjacent to the exocyclic double bond, are predicted to appear as a triplet around 4.90-5.10 ppm. The protons on C2, adjacent to the oxygen atom, are expected to be further downfield, appearing as a triplet around 4.60-4.80 ppm.[\[8\]](#)[\[9\]](#)

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

- Carbonyl Carbon (C-11): The ester carbonyl carbon is expected to resonate in the range of 165-175 ppm.[\[10\]](#)[\[11\]](#)

- **Aromatic Carbons (C-Ar):** The carbons of the phenyl ring will appear in the aromatic region of 127-136 ppm. The ipso-carbon (attached to the benzylic CH₂) will likely be at the downfield end of this range.[\[12\]](#)[\[13\]](#)
- **Olefinic Carbons (C-1 and C-5):** Due to conjugation with the carbonyl group, the β-carbon (C-1) will be significantly deshielded, appearing around 150-160 ppm. The α-carbon (C-5) will be more shielded, with a predicted shift of 115-125 ppm.[\[2\]](#)[\[14\]](#)
- **Oxetane Carbons (C-2 and C-4):** The carbons of the oxetane ring are influenced by the electronegativity of the oxygen atom and ring strain. The carbon adjacent to the oxygen (C-2) is expected around 70-80 ppm, while C-4 is predicted to be in the range of 60-70 ppm.[\[15\]](#)
- **Benzylic Carbon (C-12):** The benzylic carbon is expected to have a chemical shift in the range of 66-70 ppm.[\[10\]](#)

Infrared (IR) Spectroscopy

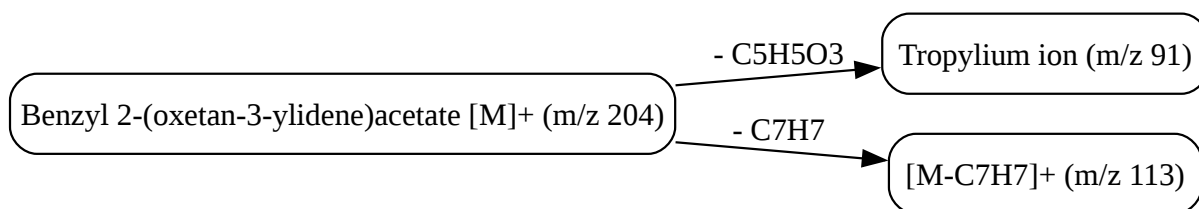
The IR spectrum will be characterized by several strong absorptions corresponding to the various functional groups present in the molecule.

- **C=O Stretch:** A strong, sharp absorption band for the α,β-unsaturated ester carbonyl group is expected in the region of 1715-1730 cm⁻¹.[\[16\]](#)[\[17\]](#)
- **C=C Stretch:** The stretching vibration of the exocyclic carbon-carbon double bond, being part of a conjugated system, will likely appear as a medium intensity band around 1640-1660 cm⁻¹.[\[18\]](#)[\[19\]](#)
- **C-O Stretches:** Two distinct C-O stretching bands are anticipated. The ester C-O stretch should appear as a strong band in the 1250-1300 cm⁻¹ region. The ether C-O stretch of the oxetane ring is expected in the 1000-1100 cm⁻¹ range.[\[20\]](#)[\[21\]](#)
- **Aromatic C-H and C=C Stretches:** The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and several characteristic fragment ions.

- **Molecular Ion (M^+):** The molecular ion peak should be observed at $m/z = 204$, corresponding to the molecular weight of the compound ($C_{12}H_{12}O_3$).
- **Major Fragmentation Pathways:** The most prominent fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium ion ($C_7H_7^+$) at $m/z = 91$.^{[1][25]} Another likely fragmentation is the loss of the benzyl group (C_7H_7) to give a fragment at $m/z = 113$. Further fragmentation of the oxetane-containing portion is also possible.



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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Benzyl 2-(oxetan-3-ylidene)acetate** in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- **1H NMR Acquisition:**
 - Use a 400 MHz or higher field NMR spectrometer.

- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
- Set the spectral width to cover the range of -1 to 10 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - A higher number of scans will be required due to the low natural abundance of ¹³C (typically 256 or more scans).
 - Set the spectral width to cover the range of 0 to 220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) for solution-phase analysis.
- Acquisition:
 - Use a Fourier-transform infrared (FTIR) spectrometer.
 - Record the spectrum over the range of 4000 to 400 cm⁻¹.
 - Average multiple scans (e.g., 16) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Scan a mass range of m/z 40 to 300 to detect the molecular ion and key fragments.

Predicted Spectroscopic Data Summary

Technique	Feature	Predicted Value
¹ H NMR	Aromatic Protons	7.30-7.45 ppm (m)
	Benzylic Protons	5.10-5.20 ppm (s)
	Vinylic Proton	5.80-6.20 ppm (s)
	Oxetane Protons (C4-H)	4.90-5.10 ppm (t)
	Oxetane Protons (C2-H)	4.60-4.80 ppm (t)
¹³ C NMR	Carbonyl Carbon	165-175 ppm
	Aromatic Carbons	127-136 ppm
	Olefinic Carbon (β)	150-160 ppm
	Olefinic Carbon (α)	115-125 ppm
	Oxetane Carbon (C2)	70-80 ppm
	Oxetane Carbon (C4)	60-70 ppm
	Benzylic Carbon	66-70 ppm
IR	C=O Stretch	1715-1730 cm ⁻¹
	C=C Stretch	1640-1660 cm ⁻¹
	C-O Stretch (Ester)	1250-1300 cm ⁻¹
	C-O Stretch (Oxetane)	1000-1100 cm ⁻¹
MS (EI)	Molecular Ion (M ⁺)	m/z 204
Major Fragment	m/z 91 (Tropylium ion)	
Other Fragment	m/z 113	

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